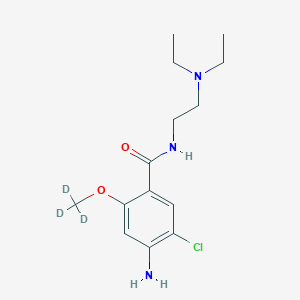
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, typically involves multi-step chemical reactions, starting from basic chemical precursors to more complex structures. For instance, the synthesis of similar compounds has been achieved through reactions involving chloro and amino substitutions on the pyrimidine ring, indicating a possible pathway for synthesizing the target compound (Trilleras et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by planar pyrimidine rings with various substituents affecting their electronic structure and intermolecular interactions. Studies involving X-ray diffraction and spectroscopic techniques like NMR and IR spectroscopy have revealed insights into the molecular geometries, bonding, and polarization effects within similar compounds. These analyses highlight the importance of substituents in determining the molecular structure and properties of the compounds (Low et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthese von Tyrosinkinase-Inhibitoren
Diese Verbindung wird bei der Synthese von Tyrosinkinase-Inhibitoren verwendet, insbesondere Nilotinib und Imatinib . Tyrosinkinase-Inhibitoren sind eine Art von Medikamenten, die bestimmte Proteine blockieren, wie z. B. Tyrosinkinasen, die zur Entwicklung und zum Wachstum von Krebszellen führen können.
Krebsforschung
Aufgrund ihrer Rolle bei der Synthese von Tyrosinkinase-Inhibitoren wird diese Verbindung wahrscheinlich in der Krebsforschung verwendet. Nilotinib und Imatinib, die Medikamente, die mit dieser Verbindung synthetisiert werden, werden zur Behandlung bestimmter Krebsarten eingesetzt, darunter chronisch-myeloische Leukämie und gastrointestinale Stromatumoren .
Arzneimittelentwicklung
Die Verbindung könnte in den frühen Stadien der Arzneimittelentwicklung verwendet werden, insbesondere bei der Entwicklung von Medikamenten mit verbesserten physikalischen Eigenschaften, Ladungsdichte, Lipophilie und pharmakologischen Vorteilen wie metabolischer Stabilität und oraler Bioverfügbarkeit .
Forschung in der organischen Chemie
Als heterocyclische Verbindung könnte diese Chemikalie in der Forschung in der organischen Chemie verwendet werden. Heterocyclische Verbindungen haben sich aufgrund ihrer konformativen Starrheit und verbesserten physikalischen Eigenschaften als potenzielle therapeutische Wirkstoffe herauskristallisiert .
Analyse der ADMET-Eigenschaften
Die Verbindung könnte bei der Analyse der ADMET-Eigenschaften (Absorption, Verteilung, Metabolismus, Ausscheidung und Toxizität) von synthetisierten Verbindungen verwendet werden. Dies ist ein notwendiger Schritt in der Arzneimittelentwicklung, um Misserfolge zu vermeiden .
Synthese anderer chemischer Verbindungen
Aufgrund ihrer komplexen Struktur könnte diese Verbindung möglicherweise als Zwischenprodukt bei der Synthese anderer chemischer Verbindungen verwendet werden .
Wirkmechanismus
Target of Action
The compound, also known as 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, is primarily targeted towards tyrosine kinase inhibitors . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .
Mode of Action
This compound interacts with its target, the tyrosine kinase, by inhibiting its activity . The inhibition of tyrosine kinase disrupts the signal transduction pathways, thereby preventing the activation of proteins that would otherwise promote cell proliferation and survival .
Biochemical Pathways
The compound affects the Bcr-Abl tyrosine kinase pathway . This pathway is critical in certain types of cancers, including chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) that are Philadelphia chromosome-positive (Ph+) . By inhibiting this pathway, the compound can potentially halt the progression of these cancers .
Result of Action
By inhibiting the Bcr-Abl tyrosine kinase pathway, the compound can disrupt cell proliferation and survival, leading to a halt in the progression of certain types of cancers . This can result in the reduction of cancerous cells and potentially lead to the remission of the disease .
Eigenschaften
IUPAC Name |
4-methyl-3-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c1-11-4-5-13(17)9-15(11)21-16-19-8-6-14(20-16)12-3-2-7-18-10-12/h2-10H,17H2,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAIPGVQJVGBIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433443 | |
| Record name | 4-Methyl-N~3~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152460-10-1 | |
| Record name | 6-Methyl-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152460-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imatinib amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152460101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-N~3~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenediamine, 4-methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMATINIB AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR9RZF7KDS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in the synthesis of Imatinib Mesylate?
A: this compound is a vital precursor in the synthesis of Imatinib Mesylate. [, , ] It reacts with 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid or its derivatives to form the final active pharmaceutical ingredient. Different synthetic routes utilize various catalysts and reaction conditions, impacting overall yield and purity. []
Q2: Can you describe a common synthetic route for Imatinib Mesylate utilizing this compound?
A: One method involves reacting this compound with 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid in the presence of a phosphite ester catalyst (like trimethyl phosphate) and an organic solvent like N,N-dimethylformamide. [] This reaction typically occurs at elevated temperatures (50-90°C). The resulting product is then further processed to obtain the final Imatinib Mesylate form.
Q3: Are there analytical methods available to detect this compound as an impurity in Imatinib Mesylate?
A: Yes, sensitive and selective LC-MS/MS methods have been developed to quantify this compound in Imatinib Mesylate. [] This is crucial for quality control as even trace amounts of unreacted starting materials or impurities can impact drug safety and efficacy.
Q4: What are the advantages of the reported synthetic methods using this compound for Imatinib Mesylate production?
A: Some reported advantages include simplified reaction steps, [] readily available starting materials, [] relatively mild reaction conditions, [] and high product yields (up to 95%). [] These factors contribute to the feasibility of large-scale industrial production of Imatinib Mesylate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)





